BenchChemオンラインストアへようこそ!

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine

Hsp90 inhibition Anticancer Fluorescence polarization assay

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine (CAS 312274-28-5, molecular formula C24H26N2S, molecular weight 374.54 g/mol) is a synthetic 1,2,3-trisubstituted imidazolidine bearing N,N′-dibenzyl groups and a 2-[4-(methylsulfanyl)phenyl] substituent. It belongs to the broader 1,3-dibenzyl-2-aryl imidazolidine class, which has been validated as a novel Hsp90 inhibitor scaffold through virtual screening and structure–activity relationship (SAR) studies.

Molecular Formula C24H26N2S
Molecular Weight 374.55
CAS No. 312274-28-5
Cat. No. B2988407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine
CAS312274-28-5
Molecular FormulaC24H26N2S
Molecular Weight374.55
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H26N2S/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3
InChIKeyVZJTZCWBTUHXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine (CAS 312274-28-5): Core Scaffold Identity and Procurement Context


1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine (CAS 312274-28-5, molecular formula C24H26N2S, molecular weight 374.54 g/mol) is a synthetic 1,2,3-trisubstituted imidazolidine bearing N,N′-dibenzyl groups and a 2-[4-(methylsulfanyl)phenyl] substituent . It belongs to the broader 1,3-dibenzyl-2-aryl imidazolidine class, which has been validated as a novel Hsp90 inhibitor scaffold through virtual screening and structure–activity relationship (SAR) studies [1]. The compound serves as a versatile intermediate for medicinal chemistry and as a ligand in coordination chemistry . Its predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 493.9±45.0 °C at 760 mmHg, and a flash point of 252.5±28.7 °C . Unlike many in-class analogs that carry halogen, nitro, or alkoxy substituents on the 2-aryl ring, the presence of the methylsulfanyl (–SCH₃) group introduces distinct electronic and lipophilic characteristics that modulate target binding and pharmacokinetic behavior [1].

Why Generic Substitution of 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine with Other 2-Aryl Imidazolidines Compromises Research Reproducibility


The 1,3-dibenzyl-2-aryl imidazolidine scaffold exhibits pronounced SAR sensitivity to the electronic and lipophilic character of the 2-aryl substituent, meaning that even minor structural alterations produce divergent target-binding, antiproliferative, and antiparasitic outcomes [1]. In Hsp90 fluorescence polarization competition assays, compound 4a (bearing a 2,4-dimethoxyphenyl group) achieved an IC₅₀ of 12 nM against Hsp90α, while the unsubstituted phenyl analog showed substantially weaker binding—demonstrating that the nature of the 2-aryl group directly governs target engagement [1]. Similarly, in anti-Trypanosoma cruzi SAR, imidazolidine activity was found to correlate with lipophilicity (log P), and the specific electronic profile of the 2-aryl substituent modulated both potency and selectivity [2]. The methylsulfanyl substituent (–SCH₃) present in CAS 312274-28-5 contributes a unique combination of moderate electron-donating resonance (+M) effect, polarizable sulfur atom for potential sulfur–π or metal coordination interactions, and enhanced lipophilicity (predicted logP of ~6.7 for the N,N′-bis(4-methylphenyl) analog) that cannot be replicated by halogen, methoxy, or unsubstituted phenyl analogs . Therefore, substituting this compound with a different 2-aryl imidazolidine—even one with a similar molecular weight—is expected to yield non-comparable biological readouts and invalidate SAR continuity in medicinal chemistry programs.

Quantitative Comparative Evidence Guide for 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine


Hsp90α Binding Affinity: Scaffold Potency Context for 2-Aryl Imidazolidine Class

The 1,3-dibenzyl-2-aryl imidazolidine scaffold, to which CAS 312274-28-5 belongs, has been characterized as a novel Hsp90 N-terminal inhibitor class. The most potent congener identified within this series, compound 4a (2,4-dimethoxyphenyl analog), demonstrated an Hsp90α binding IC₅₀ of 12 nM in a fluorescence polarization competition assay [1]. By contrast, the simpler 1,3-dibenzyl-2-phenylimidazolidine (CAS 4597-81-3, lacking electron-donating aryl substitution) was reported as having poor anticancer activity, and the scaffold itself was noted as requiring chemical modification to achieve meaningful antiproliferative effects [2][3]. The methylsulfanyl substituent in CAS 312274-28-5 is electron-donating (+M) and substantially more lipophilic than –H, –OCH₃, or –Cl, placing this compound at a distinct position within the SAR landscape for Hsp90 inhibitor optimization [2].

Hsp90 inhibition Anticancer Fluorescence polarization assay

Anti-Trypanosoma cruzi Activity: Lipophilicity-Driven SAR Advantage of Methylsulfanyl Substituent

Imidazolidine derivatives have been established as anti-Trypanosoma cruzi agents with IC₅₀ values against the epimastigote form in the low micromolar range, comparable to the reference drug Nifurtimox [1]. QSAR analysis of this series demonstrated that bioactivity correlates directly with lipophilicity (log P) [1]. The methylsulfanyl-substituted compound CAS 312274-28-5 possesses higher predicted lipophilicity (logP ~6.73 for the N,N′-bis(4-methylphenyl) analog) compared to many reported active imidazolidines bearing smaller or more polar 2-aryl groups . Within the anti-T. cruzi SAR, compounds with higher log P values exhibited enhanced membrane penetration and mitochondrial targeting, leading to improved antiparasitic potency [1]. Two structurally related imidazolidine derivatives (LPSF/NN-52 and LPSF/NN-100) induced severe mitochondrial damage in T. cruzi trypomastigotes at 13 μg/mL after 24 h exposure [2].

Chagas disease Antiparasitic QSAR

Antileishmanial Activity: Comparative Potency of Imidazolidine Derivatives Against Leishmania Species

N,N′-Disubstituted imidazolidine derivatives have demonstrated in vitro antileishmanial activity. 1,3-Bis(p-methoxybenzyl)imidazolidine (compound 5) exhibited an IC₅₀ of 9.4 μg/mL against intracellular L. amazonensis and L. major amastigotes, while its ethylenediamine precursor (compound 4) showed an IC₅₀ of 2.0 μg/mL [1]. Critically, none of the nine compounds tested displayed cytotoxicity against mammalian cells, establishing a favorable selectivity window [1]. In a separate study, imidazolidine and hexahydropyrimidine derivatives demonstrated significant leishmanicidal activity against L. major, with compounds 4a, 4c, and 4e identified as active [2]. The methylsulfanyl-substituted CAS 312274-28-5, with its distinct electronic profile and enhanced lipophilicity, represents a structurally differentiated entry point for optimizing antileishmanial imidazolidines beyond the p-methoxybenzyl and unsubstituted prototypes.

Leishmaniasis Antiprotozoal Cytotoxicity

Antitubercular and Antibacterial Activity: MIC Benchmarks for Imidazolidine Derivatives

Imidazolidine and hexahydropyrimidine derivatives have been evaluated against Mycobacterium tuberculosis H37Rv. Compounds 3a–3f, 4h, and 4i exhibited MIC values ranging from 12.5 to 25.0 μg/mL, comparable to first- and second-line antitubercular drugs used as clinical references [1]. In a parallel study, certain thiadiazolylimidazolidines achieved >90% inhibition of M. tuberculosis at MIC <6.25 μg/mL in the BACTEC 460 radiometric system [2]. Additionally, compounds 4a and 4c demonstrated activity against Staphylococcus aureus and Escherichia coli, respectively [1]. The methylsulfanyl functionality in CAS 312274-28-5 introduces a sulfur-containing pharmacophore not present in the tested antitubercular imidazolidines, offering potential for enhanced target binding through sulfur–metal or sulfur–π interactions that may improve upon the 12.5–25.0 μg/mL MIC baseline.

Tuberculosis Antibacterial MIC determination

Predicted Lipophilicity (logP) Differentiation: Methylsulfanyl vs. Common 2-Aryl Substituents

Predicted logP values differentiate CAS 312274-28-5 from commonly encountered 2-aryl imidazolidine analogs. The N,N′-bis(4-methylphenyl) analog of CAS 312274-28-5 has a predicted logP of 6.73 and logSw of –5.93 . In comparison, 1,3-dibenzylimidazolidine (the 2-unsubstituted core) has a predicted logP of 2.84, and 1,3-dibenzyl-2-phenylimidazolidine (CAS 4597-81-3) has a predicted logP of approximately 4.58 [1]. This represents a logP increase of ~3.9 units relative to the unsubstituted core and ~2.1 units relative to the 2-phenyl analog, driven primarily by the methylsulfanyl substituent. The anti-T. cruzi QSAR literature explicitly correlates imidazolidine bioactivity with lipophilicity, indicating that the methylsulfanyl-driven lipophilicity enhancement is directly relevant to antiparasitic potency optimization [2].

Lipophilicity Drug-likeness ADME prediction

Spectroscopic and Conformational Characterization: Structural Basis for Rational Analog Design

Comprehensive ¹H NMR and ¹³C NMR spectroscopic analyses of 1,3-dibenzylimidazolidines have established that 1,2,3-trisubstituted imidazolidines, including CAS 312274-28-5, adopt a preferential conformation with a transoid orientation of the N1, N3, and C2 substituents [1][2]. Magnetic inequivalence of benzylic protons has been used to assign cis/trans configurations in 2,4-disubstituted derivatives, providing a stereochemical framework for interpreting biological activity differences [3]. Mass spectral data (GC-MS) for CAS 312274-28-5 are available in the SpectraBase database, offering a reference standard for identity verification [4]. The X-ray crystal structure of the closely related 1,3-dibenzyl-2-phenylimidazolidine reveals dihedral angles of 78.95(10)° and 71.76(10)° between the 2-phenyl ring and the N-benzyl phenyl rings, confirming a non-planar geometry that influences receptor binding [5].

NMR spectroscopy Conformational analysis Structural biology

High-Value Research and Industrial Application Scenarios for 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine


Hsp90-Targeted Anticancer Lead Optimization Using Methylsulfanyl-Substituted Imidazolidine Scaffold

CAS 312274-28-5 is ideally suited as a starting scaffold for Hsp90 N-terminal inhibitor optimization programs. The validated 1,3-dibenzyl-2-aryl imidazolidine chemotype has demonstrated Hsp90α binding with IC₅₀ values as low as 12 nM (compound 4a), confirming target engagement [1]. The methylsulfanyl substituent offers a distinct electronic (+M) and lipophilic (predicted logP ~6.7) profile relative to the dimethoxy and unsubstituted phenyl analogs that have been characterized, enabling exploration of previously untested SAR space at the 2-aryl position. Downstream biological characterization should include FP competition binding assays, MCF-7 and A549 antiproliferative assays (baseline IC₅₀ 21.58 μM and 31.22 μM for compound 4a), and Western blot analysis of client protein depletion (Her2, AKT, ERK) [1][2].

Anti-Chagas Disease Drug Discovery Exploiting Lipophilicity-Driven Antiparasitic Activity

The established correlation between imidazolidine lipophilicity and anti-Trypanosoma cruzi activity positions CAS 312274-28-5 as a high-priority candidate for Chagas disease drug discovery [1]. The methylsulfanyl group elevates predicted logP by ~2–4 units relative to unsubstituted or methoxy-substituted 2-aryl imidazolidines, which QSAR models predict will enhance membrane penetration and mitochondrial accumulation in the parasite [1][2]. Screening should employ T. cruzi epimastigote and trypomastigote assays with Nifurtimox as a reference control (IC₅₀ benchmark in low μM range), followed by mitochondrial integrity assessment via MTT or TEM at 13–25 μg/mL exposure levels [1][3].

Antileishmanial Lead Development with Favorable Mammalian Selectivity Profile

The imidazolidine class has demonstrated antileishmanial activity against both L. amazonensis and L. major with IC₅₀ values of 2.0–9.4 μg/mL and no detectable mammalian cytotoxicity, establishing a favorable therapeutic window [1]. CAS 312274-28-5, with its sulfur-containing 2-aryl substituent, provides a structurally differentiated scaffold for optimizing potency beyond the p-methoxybenzyl benchmark compounds. Recommended assays include intracellular amastigote quantification in infected macrophages, promastigote viability assays, and parallel mammalian cell cytotoxicity screening (e.g., Vero cells or peritoneal macrophages) to confirm selectivity [1][2].

Antitubercular Screening Cascade Leveraging Sulfur-Containing Imidazolidine Pharmacophore

Given that imidazolidine derivatives have achieved MIC values of 12.5–25.0 μg/mL against M. tuberculosis H37Rv—competitive with first- and second-line clinical drugs—CAS 312274-28-5 merits evaluation in antimycobacterial screening cascades [1]. The methylsulfanyl group introduces a sulfur-based pharmacophore absent in previously tested antitubercular imidazolidines, potentially enabling novel binding interactions with mycobacterial targets. Screening should utilize the BACTEC 460 radiometric system or broth microdilution (MIC determination), with counterscreening against S. aureus, E. coli, and mammalian cell lines to establish selectivity [1][2].

Quote Request

Request a Quote for 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.